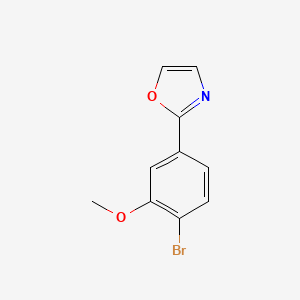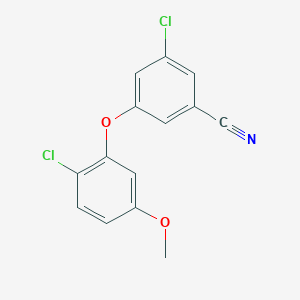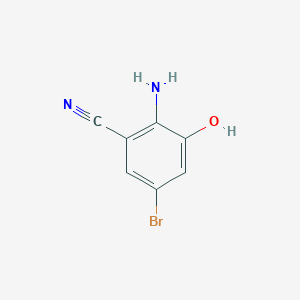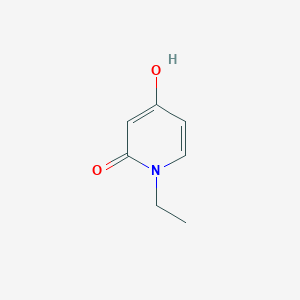
1-Ethyl-4-hydroxypyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one typically involves the reaction of ethylamine with 4-hydroxy-2-pyridone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-Ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-ethyl-4-pyridone.
Reduction: Formation of 1-ethyl-4-hydroxy-1,2-dihydropyridine.
Substitution: Formation of various substituted pyridones depending on the substituent used.
科学研究应用
1-Ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Ethyl-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-pyridone: Lacks the ethyl group but shares the hydroxypyridone core structure.
1-Methyl-4-hydroxypyridin-2(1H)-one: Similar structure with a methyl group instead of an ethyl group.
1-Propyl-4-hydroxypyridin-2(1H)-one: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-hydroxypyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with biological membranes.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
1-ethyl-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3 |
InChI 键 |
JXMREYFPXGFCLI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



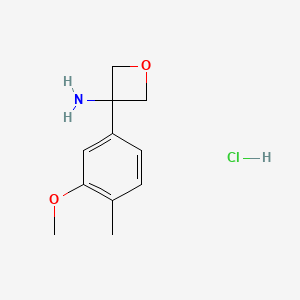
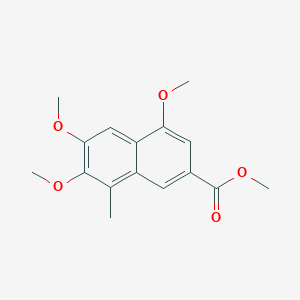
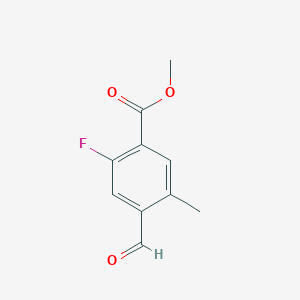
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
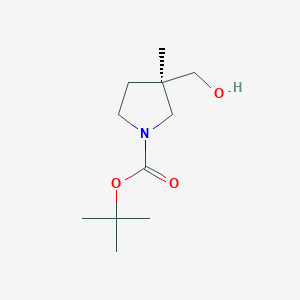

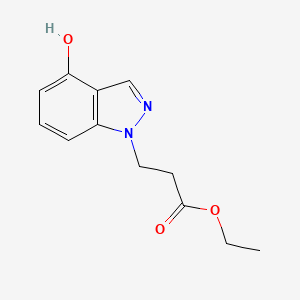
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
